

Anwendungshinweise und Protokolle zur Extraktion von Gibberellin A19 aus Blattgewebe

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Gibberellin A19

Cat. No.: B1232454

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält ein detailliertes Protokoll für die Extraktion und Quantifizierung von **Gibberellin A19** (GA19) aus pflanzlichem Blattgewebe. Das Protokoll ist für den Einsatz in der Pflanzenphysiologie, der Agrarwissenschaft und der Wirkstoffforschung konzipiert.

Einleitung

Gibberelline (GAs) sind eine Klasse von Diterpenoid-Phytohormonen, die verschiedene Prozesse im Pflanzenwachstum und in der Entwicklung regulieren, darunter Samenkeimung, Stängelwachstum, Blühen und Fruchtreifung. **Gibberellin A19** ist ein wichtiger Vorläufer in der Biosynthese der biologisch aktiven Gibberelline wie GA1 und GA4. Die genaue Quantifizierung von endogenem GA19 in pflanzlichem Gewebe ist entscheidend für das Verständnis der Gibberellin-Homöostase und ihrer Regulation. Dieses Protokoll beschreibt eine robuste Methode zur Extraktion, Aufreinigung und Quantifizierung von GA19 aus Blattgewebe mittels Festphasenextraktion (SPE) und anschließender Analyse durch Hochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (HPLC-MS/MS) oder Gaschromatographie-Massenspektrometrie (GC-MS) nach Derivatisierung.

Experimentelles Protokoll

Materialien und Reagenzien

Pflanzenmaterial:

- Frisches oder tiefgefrorenes Blattgewebe (-80 °C)

Lösungsmittel und Chemikalien:

- 80%iges (v/v) Methanol in Wasser, mit 0,02% (w/v) Butylhydroxytoluol (BHT) als Antioxidans
- Interne Standards (z.B. [²H₂]GA19)
- Salzsäure (HCl)
- n-Hexan
- Ethylacetat
- Ameisensäure
- Methanol (HPLC-Qualität)
- Acetonitril (HPLC-Qualität)
- Wasser (HPLC-Qualität)
- Stickstoffgas (hochrein)
- Für die GC-MS-Analyse:
 - Diazomethan in Ether oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
 - Pyridin

Ausrüstung:

- Homogenisator (z.B. Mörser und Pistill, Polytron)
- Zentrifuge
- Rotationsverdampfer

- Festphasenextraktions (SPE)-Kartuschen (z.B. Oasis HLB, C18)
- SPE-Vakuum-Manifold
- Analytische Waage
- pH-Meter
- HPLC-MS/MS- oder GC-MS-System

Extraktions- und Aufreinigungsprotokoll

Dieses Protokoll wurde auf der Grundlage etablierter Methoden zur Extraktion von Gibberellinen aus Pflanzengewebe entwickelt.

- Probenvorbereitung und Homogenisierung:
 - Wiegen Sie 1-2 g frisches oder gefrorenes Blattgewebe ab.
 - Fügen Sie flüssigen Stickstoff hinzu und zermahlen Sie das Gewebe zu einem feinen Pulver mit einem vorgekühlten Mörser und Pistill.
 - Überführen Sie das pulverisierte Gewebe in ein Zentrifugenröhrchen.
- Extraktion:
 - Fügen Sie 10 ml 80%iges Methanol (vorgekühlt auf -20 °C) mit BHT und einer bekannten Menge des internen Standards (z.B. [²H₂]GA19) hinzu.
 - Homogenisieren Sie die Probe für 1 Minute mit einem Homogenisator.
 - Inkubieren Sie die Probe für mindestens 4 Stunden (oder über Nacht) bei 4 °C im Dunkeln auf einem Schüttler.
 - Zentrifugieren Sie das Homogenat bei 10.000 x g für 15 Minuten bei 4 °C.
 - Sammeln Sie den Überstand.

- Extrahieren Sie den Pellet erneut mit 5 ml 80%igem Methanol, zentrifugieren Sie und vereinigen Sie die Überstände.
- Lösungsmittel-Partitionierung und Aufreinigung:
 - Reduzieren Sie das Volumen des vereinigten Überstands im Rotationsverdampfer bei <40 °C auf das wässrige Volumen.
 - Passen Sie den pH-Wert der wässrigen Phase mit 1 M HCl auf 2,5-3,0 an.
 - Partitionieren Sie den wässrigen Extrakt dreimal gegen das gleiche Volumen an n-Hexan, um Lipide und Pigmente zu entfernen. Verwerfen Sie die n-Hexan-Phase.
 - Partitionieren Sie die wässrige Phase dreimal gegen das gleiche Volumen an Ethylacetat. Sammeln Sie die Ethylacetat-Phasen, die die sauren Phytohormone enthalten.
 - Trocknen Sie die vereinigten Ethylacetat-Phasen im Rotationsverdampfer ein.
- Festphasenextraktion (SPE):
 - Lösen Sie den getrockneten Rückstand in 1 ml 100%igem Methanol, gefolgt von 9 ml Wasser mit 1% Ameisensäure.
 - Konditionieren Sie eine SPE-Kartusche (z.B. Oasis HLB) mit 5 ml Methanol, gefolgt von 5 ml Wasser.
 - Laden Sie die Probe auf die SPE-Kartusche.
 - Waschen Sie die Kartusche mit 5 ml Wasser, um polare Verunreinigungen zu entfernen.
 - Eluieren Sie die Gibberelline mit 5 ml Methanol.
 - Trocknen Sie das Eluat unter einem sanften Stickstoffstrom ein.

Analyse

Der aufgereinigte Extrakt kann nun mittels HPLC-MS/MS oder nach Derivatisierung mittels GC-MS analysiert werden.

a) HPLC-MS/MS-Analyse:

- Lösen Sie den getrockneten Rückstand in einem geeigneten Volumen (z.B. 100 µl) der mobilen Anfangsphase (z.B. 95:5 Wasser:Acetonitril mit 0,1% Ameisensäure).
- Injizieren Sie die Probe in das HPLC-MS/MS-System.
- Die Trennung erfolgt typischerweise auf einer C18-Umkehrphasensäule.
- Die Quantifizierung erfolgt im Multiple Reaction Monitoring (MRM)-Modus unter Verwendung der spezifischen Übergänge für GA19 und den internen Standard.

b) GC-MS-Analyse (nach Derivatisierung):

- Methylierung: Lösen Sie den getrockneten Rückstand in Methanol und fügen Sie eine etherische Diazomethanol-Lösung hinzu, bis eine gelbe Färbung bestehen bleibt. Nach 10 Minuten beenden Sie die Reaktion durch Zugabe von Essigsäure. Trocknen Sie die Probe unter Stickstoff.
- Silylierung: Lösen Sie den methylierten Rückstand in Pyridin und fügen Sie BSTFA mit 1% TMCS hinzu. Erhitzen Sie für 15 Minuten auf 60 °C.
- Injizieren Sie die derivatisierte Probe in das GC-MS-System.
- Die Quantifizierung erfolgt im Selected Ion Monitoring (SIM)-Modus unter Verwendung charakteristischer Ionen für das derivatisierte GA19 und den internen Standard.

Datenpräsentation

Die quantitative Analyse von GA19 in verschiedenen Blattgewebeproben wird in der folgenden Tabelle zusammengefasst. Die Konzentrationen sind in Nanogramm pro Gramm Frischgewicht (ng/g FG) angegeben.

Probenbezeichnung	Replikation 1 (ng/g FG)	Replikation 2 (ng/g FG)	Replikation 3 (ng/g FG)	Mittelwert (ng/g FG)	Standardabweichung
Wildtyp - Blatt 1	15.2	16.1	15.5	15.6	0.46
Wildtyp - Blatt 2	12.8	13.5	13.1	13.1	0.36
Mutante A - Blatt 1	25.4	26.8	26.1	26.1	0.70
Mutante A - Blatt 2	22.1	21.5	22.9	22.2	0.70

Visualisierung

Experimenteller Arbeitsablauf

Abbildung 1: Schematischer Arbeitsablauf für die Extraktion von **Gibberellin A19**.

Gibberellin-Biosyntheseweg (vereinfacht)

- To cite this document: BenchChem. [Anwendungshinweise und Protokolle zur Extraktion von Gibberellin A19 aus Blattgewebe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232454#gibberellin-a19-extraction-protocol-from-leaf-tissue\]](https://www.benchchem.com/product/b1232454#gibberellin-a19-extraction-protocol-from-leaf-tissue)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com